

# C6-NBD Sphingomyelin: A Technical Guide to Visualizing the Golgi Apparatus

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## Compound of Interest

Compound Name: C6 NBD Sphingomyelin

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## Abstract

This technical guide provides an in-depth overview of 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-sphingosyl phosphocholine (C6-NBD Sphingomyelin) as a fluorescent probe for visualizing the Golgi apparatus. C6-NBD Sphingomyelin, a fluorescent analog of native sphingomyelin, serves as a vital tool in cell biology for studying the morphology and function of the Golgi complex, as well as for investigating sphingolipid transport and metabolism. This document details the mechanism of action, provides comprehensive quantitative data, outlines detailed experimental protocols for cell labeling, fluorescence microscopy, and back-exchange procedures, and presents signaling and experimental workflow diagrams using the Graphviz DOT language. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize C6-NBD Sphingomyelin in their studies.

## Introduction

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and play crucial roles in signal transduction and membrane trafficking.[1] Sphingomyelin (SM) is a major sphingolipid synthesized in the Golgi apparatus.[2] The study of sphingolipid metabolism and its subcellular localization is critical for understanding various cellular processes and diseases. C6-NBD Sphingomyelin is a fluorescently labeled, short-chain analog

of sphingomyelin that allows for the direct visualization of these processes in living and fixed cells.[3][4]

The utility of C6-NBD Sphingomyelin as a Golgi probe stems from its metabolic precursor, C6-NBD-ceramide. When introduced to cells, C6-NBD-ceramide is transported to the Golgi apparatus, where it is converted into C6-NBD-sphingomyelin by sphingomyelin synthase.[5][6] This in-situ synthesis leads to the accumulation of the fluorescent probe within the Golgi cisternae, allowing for its distinct visualization using fluorescence microscopy.[7]

## Quantitative Data

A summary of the key quantitative properties of C6-NBD Sphingomyelin is presented in the table below for easy reference and comparison.

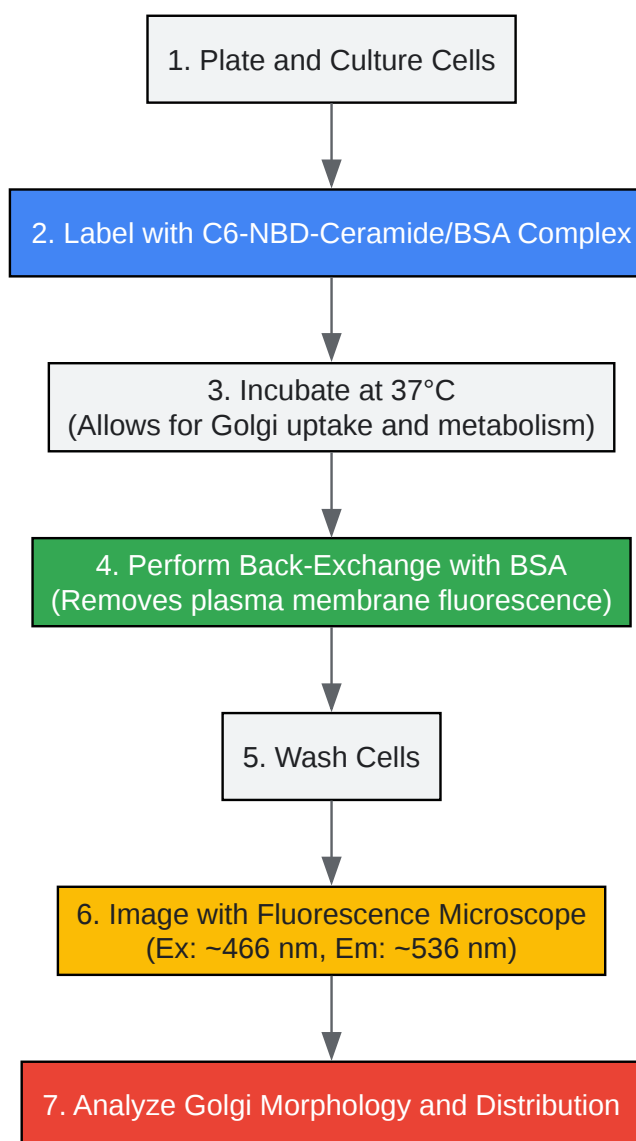
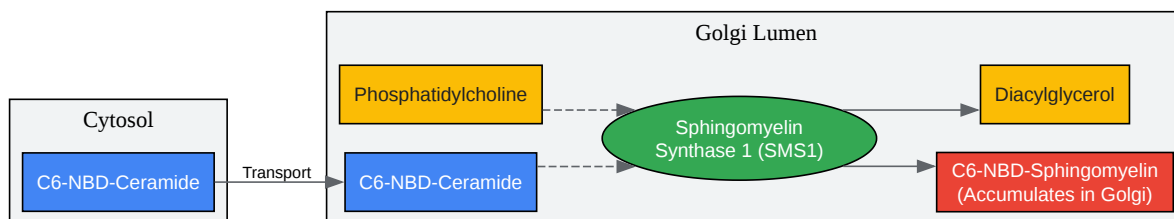
Property	Value	Reference
Chemical Formula	C <sub>35</sub> H <sub>61</sub> N <sub>6</sub> O <sub>9</sub> P	[8]
Molecular Weight	740.87 g/mol	[8]
CAS Number	94885-04-8	[8]
Excitation Maximum (λ <sub>ex</sub> )	~466 nm (in Methanol)	[9]
Emission Maximum (λ <sub>em</sub> )	~536 nm (in Methanol)	[9]
Molar Extinction Coefficient (ε)	~13,000 cm <sup>-1</sup> M <sup>-1</sup> (for NBD-TMA)	[1]
Quantum Yield (Φ)	Varies with environment (e.g., 0.008 for NBD-NMe <sub>2</sub> in water)	[10]

Note: The molar extinction coefficient and quantum yield are for the NBD fluorophore and can vary depending on the specific molecular context and solvent environment.

## Signaling and Experimental Pathways

### Metabolic Pathway of C6-NBD Sphingomyelin in the Golgi Apparatus

The following diagram illustrates the conversion of C6-NBD-ceramide to C6-NBD-sphingomyelin within the Golgi apparatus.



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